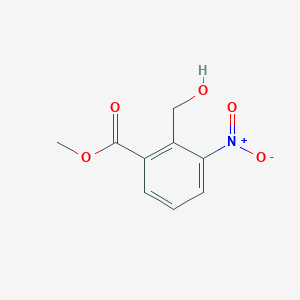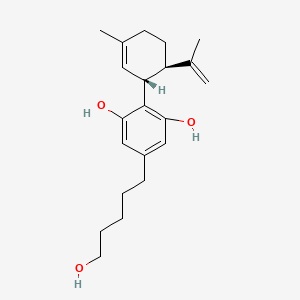
4α-Methyl-cholest-5-en-3β-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4α-Methyl-cholest-5-en-3β-ol is a derivative of cholesterol, a major component of all biological membranes. Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and animal fats or oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4α-Methyl-cholest-5-en-3β-ol typically involves the oxidation of 3-hydroxy steroid compounds. One common method includes the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to facilitate the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4α-Methyl-cholest-5-en-3β-ol undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4α-Methyl-cholest-5-en-3β-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4α-Methyl-cholest-5-en-3β-ol involves its role as a sterol derivative. It interacts with cellular membranes, influencing their fluidity and stability. The compound can also participate in signaling pathways related to cholesterol metabolism and homeostasis . Molecular targets include enzymes involved in sterol biosynthesis and transport proteins that regulate cholesterol levels in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol (Cholest-5-en-3β-ol): The principal sterol in higher animals, essential for cell membrane structure.
4α-Formyl-4β-methyl-5α-8-cholesten-3β-ol: Another derivative with similar structural features but different functional groups.
Uniqueness
4α-Methyl-cholest-5-en-3β-ol is unique due to its specific methylation at the 4α position, which distinguishes it from other cholesterol derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
15073-00-4 |
|---|---|
Formule moléculaire |
C₂₈H₄₈O |
Poids moléculaire |
400.68 |
Synonymes |
(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






